molecular formula C22H25N3O2 B4701559 N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Cat. No.: B4701559
M. Wt: 363.5 g/mol
InChI Key: KNALNICCZVWNCT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is a complex organic compound with a unique structure that combines an acetylphenyl group, a phenylprop-2-en-1-yl group, and a piperazine-1-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-acetylphenylamine with 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxylic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The phenylprop-2-en-1-yl group can be reduced to form saturated alkyl chains.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)acetamide
  • N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide
  • N-(3-acetylphenyl)-3,5-dinitrobenzamide

Uniqueness

N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNALNICCZVWNCT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.